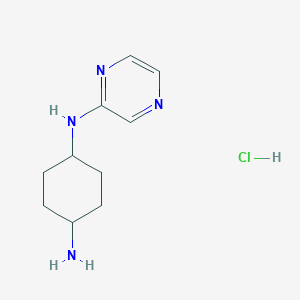
N1-(pyrazin-2-yl)cyclohexane-1,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(pyrazin-2-yl)cyclohexane-1,4-diamine hydrochloride is a chemical compound with the molecular formula C10H17ClN4. It is a derivative of cyclohexane and pyrazine, and it is often used in research settings for its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(pyrazin-2-yl)cyclohexane-1,4-diamine hydrochloride typically involves the reaction of pyrazine derivatives with cyclohexane-1,4-diamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N1-(pyrazin-2-yl)cyclohexane-1,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N1-(pyrazin-2-yl)cyclohexane-1,4-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N1-(pyrazin-2-yl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride
- N,N-dimethyl-cyclohexane-1,4-diamine dihydrochloride
- N-Benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride
Uniqueness
N1-(pyrazin-2-yl)cyclohexane-1,4-diamine hydrochloride is unique due to its specific combination of the pyrazine and cyclohexane moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research settings where specific interactions and effects are desired .
Properties
Molecular Formula |
C10H17ClN4 |
|---|---|
Molecular Weight |
228.72 g/mol |
IUPAC Name |
4-N-pyrazin-2-ylcyclohexane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C10H16N4.ClH/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10;/h5-9H,1-4,11H2,(H,13,14);1H |
InChI Key |
FYBVYJNWICRJFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NC2=NC=CN=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















